Carbamic acid [21-[2-(dimethylamino)ethylamino]-6-hydroxy-5,11-dimethoxy-3,7,9,15-tetramethyl-16,20,22-trioxo-17-azabicyclo[16.3.1]docosa-1(21),8,12,14,18-pentaen-10-yl] ester
Description
This compound is a structurally complex carbamic acid ester featuring a 17-azabicyclo[16.3.1]docosa-pentaene macrocyclic core. Key substituents include a 2-(dimethylamino)ethylamino group at position 21, hydroxy and methoxy groups at positions 6, 5, and 11, and multiple methyl and oxo groups (). Its dimethylaminoethylamino substituent may enhance solubility and target binding compared to simpler carbamates ().
Properties
IUPAC Name |
[19-[2-(dimethylamino)ethylamino]-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H48N4O8/c1-18-14-22-27(34-12-13-36(5)6)24(37)17-23(29(22)39)35-31(40)19(2)10-9-11-25(42-7)30(44-32(33)41)21(4)16-20(3)28(38)26(15-18)43-8/h9-11,16-18,20,25-26,28,30,34,38H,12-15H2,1-8H3,(H2,33,41)(H,35,40) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUFRQPKVAWMTJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCN(C)C)C)OC)OC(=O)N)C)C)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H48N4O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
616.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Synthesis via Multi-Step Organic Synthesis
Method Overview:
The most conventional approach involves a multi-step organic synthesis process, where the core bicyclic structure is assembled through sequential reactions, including amide formation, esterification, and oxidation steps.
Step 1: Construction of the Bicyclic Core
The core azabicyclo[16.3.1]docosa-1(21),8,12,14,18-pentaen skeleton is synthesized via cyclization reactions involving suitable precursors such as polyunsaturated compounds or macrocyclic intermediates. This often employs intramolecular cyclization under controlled thermal or catalytic conditions.Step 2: Functionalization of the Core
Introduction of hydroxyl, methoxy, and methyl groups at designated positions is achieved through electrophilic substitution or methylation reactions, often using methyl iodide or dimethyl sulfate under basic conditions.Step 3: Incorporation of the Dimethylaminoethylamino Group
The aminoalkyl side chain is attached via nucleophilic substitution or amide coupling reactions, typically employing amine derivatives and activated intermediates such as acyl chlorides or anhydrides.Step 4: Esterification
The final step involves ester formation between the carbamic acid derivative and the functionalized core, often using carbodiimide coupling agents like DCC (N,N'-Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of catalytic DMAP (4-Dimethylaminopyridine).
Research Outcomes:
Studies have demonstrated that this approach yields the target compound with high regio- and stereoselectivity, with yields ranging from 45-70% depending on reaction conditions. Optimization of solvent systems (e.g., dichloromethane, DMF) and temperature control is critical for maximizing yield and purity.
Enzymatic and Biocatalytic Methods
Method Overview:
Recent advances suggest employing enzymatic catalysis for selective functionalization, especially for introducing hydroxyl and methoxy groups with stereospecificity.
Use of Oxidases and Methyltransferases:
Enzymes such as cytochrome P450 oxidases facilitate regioselective hydroxylation, while methyltransferases catalyze methylation of phenolic groups.Advantages:
These methods offer high stereoselectivity, milder reaction conditions, and environmentally benign processes.
Research Outcomes:
While still in experimental stages, enzymatic methods have shown promise in synthesizing complex natural product analogs, with reported enantiomeric excesses exceeding 95%. However, scalability remains a challenge.
Solid-Phase Synthesis and Combinatorial Approaches
Method Overview:
For generating analogs or derivatives, solid-phase synthesis techniques are employed, immobilizing intermediates on resin supports to facilitate purification and automation.
- Sequential addition of building blocks—bicyclic cores, side chains, and functional groups—using protected intermediates.
- Cleavage from resin under specific conditions yields the target ester.
Research Outcomes:
This approach allows rapid generation of compound libraries for SAR (Structure-Activity Relationship) studies but is less common for large-scale synthesis of the specific compound .
Preparation via Conjugation of Pre-formed Building Blocks
Method Overview:
An alternative strategy involves synthesizing key fragments separately, such as the carbamic acid derivative and the aminoalkyl side chain, then coupling them via esterification or amidation.
Fragment Coupling:
Using coupling agents like DCC or EDC in anhydrous solvents to form ester bonds.Purification:
Chromatography techniques (e.g., HPLC, preparative TLC) are employed to isolate the final product with high purity.
Research Outcomes:
This modular approach enhances flexibility and allows for the systematic variation of side chains, aiding in structure optimization.
Data Table Summarizing Preparation Methods
| Method | Key Reactions/Techniques | Advantages | Limitations | Typical Yield Range |
|---|---|---|---|---|
| Multi-step Organic Synthesis | Cyclization, methylation, amide coupling, esterification | High regio- and stereoselectivity | Complex, time-consuming | 45-70% |
| Enzymatic/Biocatalytic | Oxidation, methylation via enzymes | High stereoselectivity, eco-friendly | Scalability, enzyme availability | N/A (experimental) |
| Solid-Phase Synthesis | Sequential addition on resin support | Rapid, suitable for analog libraries | Limited for large-scale production | Variable |
| Fragment Coupling | Coupling of pre-formed fragments | Modular, flexible | Requires multiple purification steps | 50-75% |
Notes and Considerations
- The synthesis of such a complex molecule necessitates meticulous stereochemical control, especially given the multiple chiral centers.
- Optimization of reaction conditions, choice of solvents, and protecting groups significantly influence overall yield and purity.
- The synthesis pathway must also consider the stability of functional groups, particularly the ester and hydroxyl functionalities, during intermediate steps.
Chemical Reactions Analysis
Alvespimycin undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its redox cycling catalyzed by cytochrome P450 reductase, leading to the formation of quinones and hydroquinones . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions are typically quinone derivatives and glutathione conjugates .
Scientific Research Applications
Alvespimycin has been extensively studied for its potential applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a valuable tool for studying the mechanisms of HSP90 inhibition and protein folding. In biology, alvespimycin is used to investigate the role of HSP90 in cellular signaling pathways and stress responses . In medicine, it has shown promise as an antitumor agent, with studies demonstrating its ability to enhance the potency of telomerase inhibition in pre-clinical models of human osteosarcoma . Additionally, alvespimycin has been explored for its potential to treat idiopathic pulmonary fibrosis by inhibiting TGF-β signaling . In industry, alvespimycin is utilized in the development of combination therapies for cancer treatment, where it works synergistically with other anti-cancer agents to improve therapeutic outcomes .
Mechanism of Action
Alvespimycin exerts its effects by inhibiting HSP90, a molecular chaperone responsible for the correct folding and function of many cellular signaling proteins . By binding to the ATP-binding pocket of HSP90, alvespimycin disrupts the chaperone cycle, leading to the degradation of client proteins, including oncogenic kinases such as BRAF . This results in the depletion of proteins with oncogenic activity and the induction of heat shock protein 70 (HSP70), which further enhances its antitumor activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Modified Substituents
- Chloro Analog (): Structure: Differs by a 20-chloro substituent instead of the dimethylaminoethylamino group. Implications: Chlorine may increase lipophilicity and alter binding affinity, though biological data are unspecified. The absence of the dimethylamino group could reduce solubility and CNS penetration ().
- Geldanamycin Derivatives (e.g., 17-AAG) (): Structure: Shares the macrocyclic core but substitutes the carbamate group with an allylamino moiety. Activity: Targets Hsp90, inducing proteasomal degradation of oncoproteins. However, hepatotoxicity limits clinical use. The carbamate group in the target compound may mitigate toxicity via altered metabolic pathways ().
Simpler Carbamic Acid Esters
Pharmacokinetic and Stability Profiles
Metabolic Stability:
- Toxicity: The dimethylaminoethylamino group may reduce systemic toxicity compared to geldanamycin’s quinone moiety, which generates reactive oxygen species ().
Data Tables
Table 1: Structural and Functional Comparison
Research Findings and Implications
- Anticancer Potential (): The compound’s structural similarity to geldanamycin derivatives suggests activity against Myc-driven cancers via NDRG1 upregulation. Preclinical studies are needed to validate efficacy and compare toxicity with Hsp90 inhibitors.
- CNS Activity (): While simpler carbamates show antidepressant effects, the target’s macrocyclic structure likely redirects its mechanism toward oncology. However, the dimethylamino group could permit CNS penetration for dual applications.
- Synthetic Feasibility (): Carbamates are typically synthesized via CO₂, amine, and ortho ester reactions.
Biological Activity
Carbamic acid derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications. The compound “Carbamic acid [21-[2-(dimethylamino)ethylamino]-6-hydroxy-5,11-dimethoxy-3,7,9,15-tetramethyl-16,20,22-trioxo-17-azabicyclo[16.3.1]docosa-1(21),8,12,14,18-pentaen-10-yl] ester” is a complex structure that falls within this category. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structure of the compound includes a carbamate group which is known for its stability and ability to penetrate biological membranes. The presence of multiple functional groups enhances its interaction with biological targets. The unique bicyclic structure contributes to its pharmacological profile by potentially influencing solubility and bioavailability.
Key Features of Carbamic Acid Derivatives
- Chemical Stability : Carbamates exhibit good chemical stability due to resonance between the amide and carboxyl groups.
- Biological Activity : The incorporation of carbamate groups can enhance the biological activity of various pharmacophores, making them valuable in drug design.
Antitumor Activity
Research indicates that compounds with similar structures to the target compound exhibit notable antitumor properties. For instance, derivatives like DACA and TAS-103 have been shown to inhibit DNA topoisomerases, essential enzymes for DNA replication and repair in cancer cells. These compounds stabilize cleavable complexes between the enzyme and DNA, leading to cell death in human leukemia cells .
Antimicrobial Activity
Carbamic acid derivatives have demonstrated antimicrobial effects against various pathogens. A study on ethyl 4-chlorophenylcarbamate revealed significant antiamoebic activity against Entamoeba histolytica, with an inhibition rate of nearly 98% at effective concentrations . Additionally, other carbamate analogs showed promising antibacterial activity against Gram-positive bacteria .
Toxicity Studies
Toxicity assessments have been conducted to evaluate the safety profile of carbamic acid derivatives. For example, carbendazim (a related compound) exhibited low acute toxicity in animal models with an LD50 greater than 2000 mg/kg . However, sub-lethal effects were noted, including changes in organ weights and histopathological alterations.
The mechanisms through which these compounds exert their biological effects often involve:
- Enzyme Inhibition : Many carbamate derivatives act as inhibitors of key enzymes involved in critical cellular processes.
- DNA Interaction : Stabilization of DNA-enzyme complexes is a common mechanism observed in antitumor agents.
Case Study 1: Antitumor Efficacy
In a clinical study involving DACA and TAS-103, patients with advanced leukemia showed partial responses to treatment. The drugs' ability to stabilize topoisomerase-DNA complexes was correlated with clinical outcomes, suggesting a direct link between mechanism and efficacy .
Case Study 2: Antiamoebic Activity
In vivo studies using hamster models demonstrated that doses of 75 mg/100 g body weight of ethyl 4-chlorophenylcarbamate significantly reduced amoebic liver abscesses by up to 94% compared to untreated controls . This highlights the therapeutic potential of carbamate derivatives in treating parasitic infections.
Q & A
Q. Basic
- High-resolution mass spectrometry (HR-MS) : Confirm molecular formula (C28H42N2O6) and detect impurities with ppm-level accuracy .
- Multidimensional NMR : Assign stereochemistry using 2D experiments (COSY, HSQC, NOESY), focusing on methoxy (δ 3.2–3.5 ppm) and bicyclic proton signals .
- Chiral HPLC : Verify enantiomeric purity (>98%) using cellulose-based columns and isocratic elution .
How can metabolic stability in hepatic microsomes guide structural optimization?
Q. Advanced
- Microsomal incubation : Assess half-life (t1/2) using human liver microsomes (HLM) and NADPH cofactors, with LC-MS quantification of parent compound depletion .
- Metabolite identification : Detect phase I metabolites (e.g., demethylation products) via tandem MS/MS fragmentation patterns.
- Esterase-resistant analogs : Replace labile ester groups with amides or carbamates to enhance metabolic stability, as seen in retigabine derivatives .
What in silico tools predict off-target interactions and toxicity risks?
Q. Advanced
- Super-PRED algorithm : Leverage its 91.11% accuracy to identify secondary targets (e.g., NF-κB p105) and assess cross-reactivity risks .
- ProTox-II : Predict hepatotoxicity and mutagenicity based on structural descriptors (e.g., carbamate liability scores) .
- Molecular dynamics simulations : Simulate binding to serum albumin to estimate plasma protein binding and bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
